molecular formula C11H8N2O2 B7793642 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B7793642
M. Wt: 200.19 g/mol
InChI Key: QBGGYAHRULDSJE-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a dihydroquinoline derivative characterized by a methoxy group at position 8, a ketone at position 2, and a cyano group at position 2. Its synthesis typically involves multicomponent reactions or microwave-assisted protocols, as seen in related compounds .

Properties

IUPAC Name

8-methoxy-2-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-9-4-2-3-7-5-8(6-12)11(14)13-10(7)9/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGGYAHRULDSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methoxyquinoline with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Physical Properties
Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Reference
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile 8-OCH₃, 2-O, 3-CN N/A Methoxy, Carbonitrile Target Compound
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile 6-OCH₃, 2-O, 3-CN N/A Methoxy (position 6), Carbonitrile
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile 4-CH₃, 2-O, 3-CN N/A Methyl, Carbonitrile
2-Amino-8-hydroxy-4-phenyl derivative (6a) 8-OH, 2-NH₂, 4-Ph, 3-CN 214–216 Hydroxy, Amino, Phenyl
6-Nitro-1-methyl derivative (10a) 6-NO₂, 1-CH₃, 3-CN 186–187 Nitro, Methyl

Key Observations :

  • Positional Isomerism: The methoxy group at position 8 (target compound) vs. 6 (CAS 123990-79-4) alters electronic distribution. The 8-methoxy group may enhance steric hindrance near the quinoline core compared to the 6-position isomer .
  • Functional Group Impact: Amino and hydroxy substituents (e.g., compound 6a) increase polarity and hydrogen-bonding capacity, leading to higher melting points (214–216°C) compared to nitro derivatives (e.g., 10a at 186–187°C) .

Key Observations :

  • Microwave synthesis (e.g., compound 16 in ) offers rapid, high-yield routes, while multicomponent protocols (e.g., ) provide versatility for introducing amino and hydroxy groups.
  • The Morita-Baylis-Hillman reaction enables efficient alkylation at position 1, as seen in nitro derivatives (10a–e) .

Spectroscopic Comparisons

Table 3: NMR and IR Data Highlights
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Reference
This compound N/A N/A N/A Target Compound
6-Methoxy isomer (CAS 123990-79-4) Aromatic H: 6.3–7.5 C≡N: ~118 ppm C≡N: ~2200
2-Amino-8-hydroxy-4-phenyl (6a) NH₂: 5.22 (s), ArH: 6.23–7.08 C≡N: 100.4, C=O: 160.8 NH₂/NH: 3314–3447, C≡N: 2188
6-Nitro-1-methyl (10a) NO₂-adjacent H: 8.05 (dd), CH₃: 2.94 C≡N: 109.6, NO₂: 150.5 NO₂: 1515, C≡N: 2210

Key Observations :

  • Cyano Group: The C≡N stretch in IR appears at ~2200 cm⁻¹ across derivatives (e.g., 2188 cm⁻¹ in compound 6a , 2210 cm⁻¹ in 10a ).
  • Aromatic Protons : Methoxy substituents deshield adjacent protons, shifting aromatic H signals upfield (e.g., 6.3–7.5 ppm in 6-methoxy isomer ).

Q & A

Q. What are the established synthetic routes for 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multicomponent reactions involving aromatic amines, aldehydes, and cyanoacetamide derivatives under acid or base catalysis. For example, cyclocondensation in ethanol with glacial acetic acid as a catalyst at reflux (80–90°C) is a common method. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2:1 for amine:aldehyde:cyanoacetamide) and controlled reaction times (6–8 hours) to minimize side products like dimerized intermediates. Purity is enhanced via recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are used to confirm the methoxy group (δ ~3.8–4.0 ppm for 1H^1H) and the carbonyl resonance (δ ~160–165 ppm for 13C^{13}C).
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 241 [M+H]+^+) and fragmentation patterns (e.g., loss of CO or CN groups) .
  • HPLC : Reverse-phase C18 columns with a methanol/water mobile phase (70:30) at 1.0 mL/min validate purity (>95%) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Stability tests under varying pH (4–10) and temperature (4–25°C) show degradation above 40°C or in strongly acidic/basic conditions. Store in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for dihydroquinoline derivatives?

Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) arise from disorder in the crystal lattice or solvent inclusion. High-resolution single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) minimizes thermal motion artifacts. For example, refinements using SHELXL97 with anisotropic displacement parameters and twin-law corrections improve data accuracy .

Q. How do substituent positions (e.g., methoxy at C8) influence electronic properties and intermolecular interactions?

The methoxy group at C8 enhances electron density on the quinoline ring, altering π–π stacking distances (3.4–3.6 Å vs. 3.8 Å in non-methoxy analogs) and hydrogen-bonding networks (N–H···O vs. O–H···N). DFT calculations (B3LYP/6-311+G(d,p)) correlate substituent effects with redox potentials and fluorescence quenching behavior .

Q. What methodologies assess the compound’s potential bioactivity based on structural analogs?

  • In vitro assays : Evaluate kinase inhibition (e.g., EGFR or CDK2) via ATP-competitive binding assays.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity).
  • SAR studies : Compare IC50_{50} values of analogs with varying substituents (e.g., thiophene vs. phenyl at C4) to identify pharmacophoric motifs .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

Batch-to-batch variability in 1H^1H NMR shifts (e.g., ±0.1 ppm for aromatic protons) may stem from residual solvents or tautomeric forms. Use deuterated DMSO for NMR to stabilize tautomers, and employ 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with IR (C=O stretch ~1680 cm1^{-1}) and elemental analysis (deviation <0.4%) .

Methodological Notes

  • Crystallography : For SC-XRD, grow crystals via slow evaporation from ethyl acetate/petroleum ether (1:3). Use PLATON to check for twinning and ADDSYM to detect missed symmetry .
  • Computational Modeling : Optimize geometries at the MP2/cc-pVTZ level for non-covalent interaction analysis (NCI plots) .
  • Safety : Adhere to GHS guidelines for nitrile handling—use fume hoods, nitrile gloves, and emergency eyewash stations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

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